molecular formula C10H13NO2 B555744 alpha-methyl-L-phenylalanine CAS No. 23239-35-2

alpha-methyl-L-phenylalanine

Cat. No. B555744
CAS RN: 23239-35-2
M. Wt: 179,22 g/mole
InChI Key: HYOWVAAEQCNGLE-JTQLQIEISA-N
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Description

Alpha-methyl-L-phenylalanine is a derivative of L-phenylalanine that consists of L-phenylalanine bearing an additional methyl substituent at position 2 . It contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

A systematic engineering approach has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules. The first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The alpha-methyl-L-phenylalanine molecule contains a total of 26 atoms. There are 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It contains total 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzed phenylpyruvate to L-phenylalanine .


Physical And Chemical Properties Analysis

Alpha-methyl-L-phenylalanine has a molecular weight of 179.22 . It contains a total of 26 atoms. There are 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

  • Chronic Hyperphenylalaninemia Induction : Alpha-methyl-L-phenylalanine is effective in creating models of chronic hyperphenylalaninemia in rats, which can be useful for studying human diseases like phenylketonuria. It has been observed to be a potent suppressor of hepatic phenylalanine hydroxylase in vivo, without showing signs of toxicity, making it suitable for these studies (Delvalle, Dienel, & Greengard, 1978) (Greengard, Yoss, & del Valle, 1976).

  • Enzyme Activity and Inhibition Studies : Studies have shown the importance of alpha-methyl-L-phenylalanine in understanding enzyme activity and inhibition. It's been used to study enzymes like 3-deoxy-D-arabinoheptulosonate-7-phosphate synthetase(phe) in Escherichia coli, revealing insights into enzyme structure and function (Simpson & Davidson, 1976).

  • Pharmacological Effects : Alpha-methyl-L-phenylalanine has been explored for its pharmacological effects, such as inhibiting decarboxylation of certain amino acids and affecting blood pressure in hypertensive patients (Goldberg, Dacosta, & Ozaki, 1960) (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

  • Fluorescent Sensor Synthesis : Alpha-methyl-L-phenylalanine has been used in the synthesis of fluorescent sensors. These sensors have applications in various fields, including research, biotechnology, and pharmaceuticals (Gupta, Garreffi, & Guo, 2020).

  • Neuroprotective Studies : Research has been conducted on the neuroprotective action of derivatives of alpha-methyl-L-phenylalanine. These studies suggest potential therapeutic uses in conditions characterized by overactivation of glutamate receptors, such as in brain ischemia (Kagiyama et al., 2004).

  • Biosynthesis and Metabolism in Plants : Alpha-methyl-L-phenylalanine has been involved in studies related to the biosynthesis and metabolic fate of phenylalanine in conifers, indicating its role in primary and secondary metabolism in plants (Pascual et al., 2016).

  • Modeling Phenylketonuria (PKU) : It has been used to create animal models for early-treated PKU, providing insights into the cognitive impairments associated with this condition (Diamond et al., 1994).

  • Serotonin Synthesis in Carcinoid Patients : Studies have explored the inhibition of serotonin synthesis in carcinoid patients using alpha-methyl-L-phenylalanine, aiming to provide new therapeutic approaches (Sjoerdsma et al., 1960).

Safety And Hazards

When handling alpha-methyl-L-phenylalanine, it is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

The systematic engineering approach opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant . This could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials . Additionally, a new stapling method using Alpha-Methyl-L-Phenylalanine for α-Helical 2/3 Peptidomimetics has been developed .

properties

IUPAC Name

(2S)-2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945921
Record name alpha-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-methyl-L-phenylalanine

CAS RN

23239-35-2
Record name α-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23239-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-2-methyl-3-phenylpropanoic acid
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Record name L-.ALPHA.-METHYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RAD Bathgate, P Praveen, A Sethi… - Journal of the …, 2023 - ACS Publications
Peptides and peptidomimetics are attractive drug candidates because of their high target specificity and low-toxicity profiles. Developing peptidomimetics using hydrocarbon (HC)-…
Number of citations: 4 pubs.acs.org
MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - esmed.org
Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
Number of citations: 5 esmed.org
PA Blais, J Côté, J Morin, A Larouche, G Gendron… - Peptides, 2005 - Elsevier
Hemopressin is a novel vasoactive nonapeptide derived from hemoglobin's α-chain as recently reported by Rioli et al. [Rioli V, Gozzo FC, Heimann AS, Linardi A, Krieger JE, Shida CS, …
Number of citations: 43 www.sciencedirect.com
S Bélanger, V Bovenzi, J Côté, W Neugebauer… - Peptides, 2009 - Elsevier
The nonapeptide bradykinin (BK) is involved in the genesis of inflammation, edema and in pain mediation. As such, much effort has gone into the development of peptide/non-peptide …
Number of citations: 48 www.sciencedirect.com
SN Ha, PJ Hey, RW Ransom, CM Harrell Jr… - Biochemical and …, 2005 - Elsevier
We report the first homology model of human bradykinin receptor B1 generated from the crystal structure of bovine rhodopsin as a template. Using an automated docking procedure, two …
Number of citations: 29 www.sciencedirect.com
EF Pietrovski, MF Otuki, D Regoli, M Bader… - Regulatory peptides, 2009 - Elsevier
Peptide and non-peptide kinin receptor antagonists were evaluated in cutaneous inflammation models in mice. Topical and ip application of kinin B 1 and B 2 receptor antagonists …
Number of citations: 20 www.sciencedirect.com
J Côté, M Savard, V Bovenzi, S Bélanger, J Morin… - Peptides, 2009 - Elsevier
There is some evidence to suggest that inducible kinin B1 receptors (B1R) may play beneficial and protecting roles in cardiovascular-related pathologies such as hypertension, diabetes…
Number of citations: 32 www.sciencedirect.com
F Gobeil Jr, P Sirois, D Regoli - Peptides, 2014 - Elsevier
We previously showed that R-954 (AcOrn[Oic 2 ,(αMe)Phe 5 ,dβNal 7 ,Ile 8 ]desArg 9 -bradykinin) is a potent, selective and stable peptide antagonist of the inducible GPCR kinin B1 …
Number of citations: 21 www.sciencedirect.com
JM Stewart, L Gera, EJ York, DC Chan, EJ Whalleya… - 2001 - degruyter.com
… Kinin B1 receptor antagonists containing alpha-methyl-L-phenylalanine. In vitro and in vivo antagonistic activities. Hypertension 33, 823 – 829. …
Number of citations: 23 www.degruyter.com
P Rovero, M Pellegrini, A Di Fenza… - Journal of medicinal …, 2001 - ACS Publications
… Kinin B1 receptor antagonists containing alpha-methyl-l-phenylalanine: in vitro and in vivo … Kinin B1 receptor antagonists containing alpha-methyl-l-phenylalanine: in vitro and in vivo …
Number of citations: 12 pubs.acs.org

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